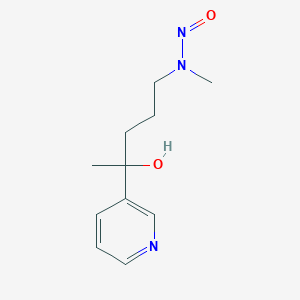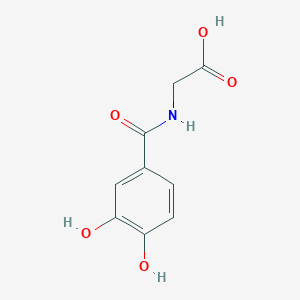
(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile involves various chemical reactions, highlighting the complexity of obtaining such molecules. For example, the hydrolysis of 2-acetylimino-4-(4-chlorophenyl)-1,3-oxathiole-5-carbonitrile in air leads to a specific adduct with a solvent acetonitrile molecule, demonstrating the reactivity of chlorophenyl compounds in the presence of acetonitrile (Leban, Marechal, & Robert, 1997).
Molecular Structure Analysis
The molecular structure of derivatives of (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile, such as α-(2,3,5,6-tetrachlorophenyl)-α-(3-thienyl)acetonitrile, has been extensively studied. These analyses reveal normal bond lengths and confirm the planarity of the thienyl ring, indicating the intricate molecular geometry of these compounds (Zhang, Refat, & Biehl, 1995).
Chemical Reactions and Properties
Electrochemical studies, such as the oxidation of chloroanilines in acetonitrile solution, provide insights into the chemical reactivity and mechanisms of compounds related to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile. These studies elucidate the pathways and products of electrochemical reactions, offering a deeper understanding of the chemical properties of chlorophenyl compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).
Physical Properties Analysis
The physical properties of compounds similar to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile, such as their solvatochromic behavior and crystalline forms, have been characterized. For instance, the oximino(2,6-dichlorophenyl)acetonitrile exhibits specific physical characteristics, including its weak acidity and the formation of yellow anions in solution, which display solvatochromic behavior (Amankrah, Hietsoi, Tyukhtenko, Gerasimchuk, & Charlier, 2021).
Chemical Properties Analysis
Investigations into the chemical properties of (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile-related compounds have revealed their reactivity and potential applications. For example, studies on the preparation and properties of related compounds have identified them as potent inhibitors of specific enzymes, highlighting the biological significance of their chemical properties (Amankrah et al., 2021).
Aplicaciones Científicas De Investigación
Photoelectrochemical Dechlorination of Phenols
The photoelectrochemical reductions of 4-chlorophenol and 2,4-dichlorophenol were studied in acetonitrile solution at platinum electrodes. This research suggests green routes based on photons and electricity only, applicable in both aqueous and non-aqueous solution for the dechlorination of chlorophenols, which may include compounds related to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile (Davies, Wadhawan, & Compton, 2002).
Pressurized Liquid Extraction and Liquid Chromatography
A method using pressurized liquid extraction (PLE) with acetonitrile for recovering chlorophenols, including compounds similar to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile, from leather was developed. This method involves pre-concentration and clean-up treatment, demonstrating the potential for quantitative analysis in real leather samples (Favaro et al., 2008).
Inhibitor of Carbonyl Reductase Enzyme
Oximino(2,6-dichlorophenyl)acetonitrile, a related compound, has been found to be a powerful inhibitor of the Carbonyl Reductase enzyme, which is involved in developing resistance to anticancer treatment. This research highlights the potential application of similar compounds in medical treatments (Amankrah et al., 2021).
Formation from DDT in Anaerobic Sewage Sludge
The formation of bis(p-chlorophenyl)acetonitrile, a compound structurally related to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile, from DDT in the presence of biologically-active anaerobic sewage sludge was reported. This suggests its potential formation and presence in environmental matrices (Albone, Eglinton, Evans, & Rhead, 1972).
Partition Chromatography
Partition chromatographic systems using acetonitrile have been described, suitable for the separation of compounds like (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile. This highlights the application in analytical chemistry for separation and analysis of similar compounds (Corbin, Schwartz, & Keeney, 1960).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N/c15-10-6-4-9(5-7-10)11(8-18)14-12(16)2-1-3-13(14)17/h1-7,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSXVPILOCGMDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile | |
CAS RN |
85823-22-9 |
Source


|
| Record name | (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085823229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-CHLOROPHENYL)(2,6-DICHLOROPHENYL)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733PU9O8RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)



![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)






